Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride

Description

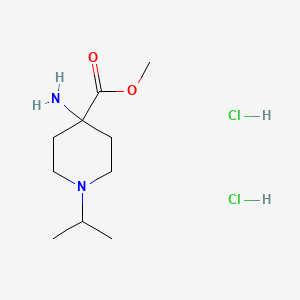

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride is a tertiary amine derivative featuring a piperidine ring substituted with an amino group, an isopropyl group, and a methyl carboxylate ester. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research. According to CymitQuimica, it was listed as a high-purity tertiary amine product but is currently discontinued . No detailed structural, pharmacological, or toxicological studies were identified in the provided evidence.

Properties

Molecular Formula |

C10H22Cl2N2O2 |

|---|---|

Molecular Weight |

273.20 g/mol |

IUPAC Name |

methyl 4-amino-1-propan-2-ylpiperidine-4-carboxylate;dihydrochloride |

InChI |

InChI=1S/C10H20N2O2.2ClH/c1-8(2)12-6-4-10(11,5-7-12)9(13)14-3;;/h8H,4-7,11H2,1-3H3;2*1H |

InChI Key |

NRJBAIYPMMHLFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC(CC1)(C(=O)OC)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Substituents: The amino group and isopropyl group are introduced through substitution reactions.

Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

Formation of Dihydrochloride Salt: The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound shares structural similarities with other piperidine and heterocyclic derivatives, such as:

- 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride : Contains a piperazine ring and a benzoic acid group. It is classified as hazardous (H315: skin irritation, H319: severe eye irritation) and is restricted to research use .

- 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride: A piperidine-pyridine hybrid with a ketone group. Its safety data sheet lacks GHS classification, suggesting lower acute toxicity compared to other analogues .

- 2-Chloro-6-methylpyrimidine-4-carboxylic Acid: A pyrimidine-carboxylic acid derivative with chlorine substitution.

Table 1: Structural and Hazard Comparison

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Hazards (GHS) |

|---|---|---|---|---|

| Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride | Not available | Not available | Piperidine, ester, amine | Discontinued; hazards unknown |

| 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride | Not provided | Not provided | Piperazine, benzoic acid | H315, H319, H302, H335 |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | 1286265-79-9 | C12H17N3O・2HCl | Piperidine, pyridine, ketone | Unclassified |

| 2-Chloro-6-methylpyrimidine-4-carboxylic Acid | 89581-58-8 | C6H5ClN2O2 | Pyrimidine, carboxylic acid | Data not available |

Research and Application Context

- 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride : Used in pharmaceutical research, emphasizing its role in drug discovery for CNS or antimicrobial targets .

- 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride: Employed in R&D for kinase inhibitors or receptor modulators, given its hybrid structure .

Biological Activity

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride is a chemical compound belonging to the piperidine class, notable for its unique structural features that contribute to its biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molar mass of approximately 253.17 g/mol. The compound features a piperidine ring with an isopropyl group and an amino group, along with a carboxylate ester functionality. This specific arrangement enhances its lipophilicity and biological activity compared to other piperidine derivatives .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antidepressant Effects : Similar piperidine derivatives have shown potential antidepressant properties, suggesting that this compound may also influence serotonin and norepinephrine pathways .

- Neuroprotective Properties : The structural characteristics of this compound may confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

- Anticancer Activity : Compounds in the piperidine class have been studied for their ability to induce apoptosis in cancer cells, particularly through mechanisms involving mitochondrial dysfunction .

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

A study explored the effects of piperidine derivatives on breast cancer cells, demonstrating that compounds similar to this compound led to mitochondrial membrane disruption. This resulted in the release of cytochrome c, which is crucial for the activation of apoptotic pathways . The study highlighted the potential of these compounds in cancer therapy, emphasizing their role in triggering programmed cell death.

Pharmacological Studies

Further pharmacological studies are necessary to elucidate the specific mechanisms by which this compound exerts its biological effects. Preliminary research suggests that it may interact with various receptors and enzymes involved in neurotransmission and cellular signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.